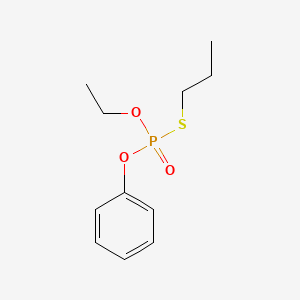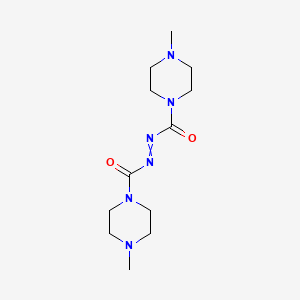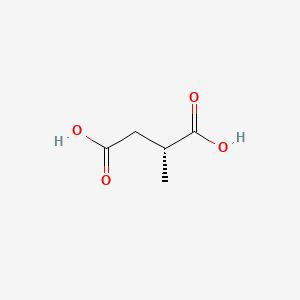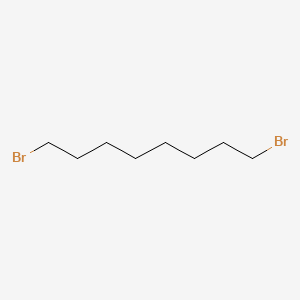
2-琥珀酰苯甲酸
描述
科学研究应用
邻苯二甲酰琥珀酸酯具有多种科学研究应用,包括:
作用机制
邻苯二甲酰琥珀酸酯通过其在甲萘醌生物合成途径中的作用发挥作用。 邻苯二甲酰琥珀酸酯合酶催化2-琥珀酰-6-羟基-2,4-环己二烯-1-羧酸酯的脱水以形成邻苯二甲酰琥珀酸酯 . 该反应对于甲萘醌生物合成的后续步骤至关重要,甲萘醌参与细菌中的电子传递和厌氧呼吸 .
生化分析
Biochemical Properties
2-Succinylbenzoate is involved in the biosynthesis of menaquinone through the 1,4-dihydroxy-2-naphthoate pathway. It interacts with several enzymes, including 2-succinylbenzoate-CoA ligase, which catalyzes the conversion of 2-succinylbenzoate to 2-succinylbenzoyl-CoA . This enzyme requires divalent cations such as magnesium or manganese for its activity. The interaction between 2-succinylbenzoate and these enzymes is critical for the proper functioning of the menaquinone biosynthesis pathway.
Cellular Effects
2-Succinylbenzoate influences various cellular processes, particularly in bacteria. It plays a role in the electron transport chain by contributing to the synthesis of menaquinone, which is essential for anaerobic respiration . This compound affects cell signaling pathways and gene expression by modulating the levels of menaquinone, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Succinylbenzoate exerts its effects through its interaction with enzymes involved in the menaquinone biosynthesis pathway. It binds to 2-succinylbenzoate-CoA ligase, facilitating the conversion to 2-succinylbenzoyl-CoA . This interaction is crucial for the continuation of the biosynthetic pathway, ultimately leading to the production of menaquinone. The binding interactions and enzyme activation are essential for the compound’s role in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Succinylbenzoate have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that 2-Succinylbenzoate can have sustained effects on cellular metabolism, particularly in bacterial cultures.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 2-Succinylbenzoate vary with different dosages. At lower doses, the compound supports normal cellular functions by contributing to menaquinone synthesis. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2-Succinylbenzoate is a key intermediate in the menaquinone biosynthesis pathway. It is formed from isochorismate through a series of enzymatic reactions and is subsequently converted to 2-succinylbenzoyl-CoA by 2-succinylbenzoate-CoA ligase . This pathway involves several enzymes and cofactors, including magnesium and manganese, which are essential for the proper functioning of the biosynthetic process .
Transport and Distribution
Within cells, 2-Succinylbenzoate is transported and distributed to various cellular compartments where it participates in the biosynthesis of menaquinone. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for ensuring that 2-Succinylbenzoate reaches the sites of enzymatic activity.
Subcellular Localization
2-Succinylbenzoate is localized in specific subcellular compartments, particularly in the cytoplasm where the menaquinone biosynthesis pathway occurs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes involved in its conversion to 2-succinylbenzoyl-CoA. Post-translational modifications and targeting signals may also play a role in directing 2-Succinylbenzoate to the appropriate cellular compartments .
准备方法
合成路线和反应条件
邻苯二甲酰琥珀酸酯通过2-琥珀酰-6-羟基-2,4-环己二烯-1-羧酸酯的脱水反应合成。 该反应由邻苯二甲酰琥珀酸酯合酶酶催化,该酶由大肠杆菌中的menC基因编码 . 反应条件通常包括镁离子的存在,镁离子对于酶的活性至关重要 .
工业生产方法
邻苯二甲酰琥珀酸酯的工业生产涉及具有menC基因的细菌的发酵。这些细菌在受控条件下培养以优化邻苯二甲酰琥珀酸酯的产量。 然后提取并纯化该化合物以供进一步使用 .
化学反应分析
反应类型
邻苯二甲酰琥珀酸酯经历几种类型的化学反应,包括:
常见试剂和条件
形成的主要产物
脱水反应形成的主要产物是邻苯二甲酰琥珀酸酯本身。 该化合物可以进一步参与甲萘醌(维生素K2)的生物合成 .
相似化合物的比较
邻苯二甲酰琥珀酸酯类似于甲萘醌生物合成途径中的其他中间体,例如:
2-琥珀酰-6-羟基-2,4-环己二烯-1-羧酸酯: 邻苯二甲酰琥珀酸酯的前体.
甲萘醌(维生素K2): 生物合成途径的最终产物.
邻苯二甲酰琥珀酸酯的独特性在于它在甲萘醌生物合成中作为中间体的特定作用,这种作用在人类和动物中没有发现,但对于细菌呼吸至关重要 .
属性
IUPAC Name |
2-(3-carboxypropanoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWQNVQRXFZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181839 | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27415-09-4 | |
| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Succinylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Succinylbenzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-SUCCINYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)












